molecular formula C19H21N3O3 B11323492 2-(3,5-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

2-(3,5-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B11323492
M. Wt: 339.4 g/mol
InChI Key: BEKDQNAJDDOVHH-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound that belongs to the class of diarylethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves multiple steps, including the formation of the phenoxy group, the furan ring, and the pyrazole ring. Common synthetic routes include:

    Formation of the Phenoxy Group: This step typically involves the reaction of 3,5-dimethylphenol with an appropriate halogenated compound under basic conditions to form the phenoxy group.

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is usually formed through the reaction of hydrazine with a 1,3-dicarbonyl compound under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(3,5-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenoxy)-N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
  • 4-(3,5-DIMETHYLPHENOXY)-5-(FURAN-2-YLMETHYLSULFANYLMETHYL)-3-IODO-6-METHYLPYRIDIN-2(1H)-ONE

Uniqueness

2-(3,5-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of 2-(3,5-DIMETHYLPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]propanamide

InChI

InChI=1S/C19H21N3O3/c1-13-9-14(2)11-17(10-13)25-15(3)19(23)21-18-6-7-20-22(18)12-16-5-4-8-24-16/h4-11,15H,12H2,1-3H3,(H,21,23)

InChI Key

BEKDQNAJDDOVHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NC2=CC=NN2CC3=CC=CO3)C

Origin of Product

United States

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